2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzamide group, a thiazole ring, and two chlorine atoms attached to the phenyl and benzamide groups. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of enzymes involved in essential cellular processes, such as DNA replication and protein synthesis. The thiazole ring plays a crucial role in binding to the active site of these enzymes, thereby blocking their function and leading to cell death . Additionally, the compound can induce oxidative stress within cells, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:
2-chloro-N-(4-chlorophenyl)benzamide: This compound lacks the thiazole ring and has different biological activities and reactivity.
4-chloro-N-(2-chloroethanoyl)aniline: This compound has a similar structure but with an acetamide group instead of a benzamide group, leading to different chemical and biological properties.
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: This compound contains a bromine atom and a hydroxyl group, which can alter its reactivity and biological effects compared to the original compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOGAMOTTBCNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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